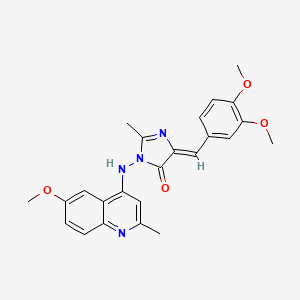
(3R)-1-Nonen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Nonen-3-ol: is an organic compound with the molecular formula C9H18O It is a chiral alcohol with a double bond located at the first carbon and a hydroxyl group at the third carbon in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Nonen-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-Nonen-3-one using chiral catalysts. This method ensures the selective formation of the (3R)-enantiomer. Another method involves the hydroboration-oxidation of 1-Nonene, followed by stereoselective reduction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes use chiral catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to maintain the stereoselectivity and prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: (3R)-1-Nonen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form (3R)-Nonan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a common method for reducing the double bond.
Substitution: Reagents like PBr3 (Phosphorus tribromide) can be used to substitute the hydroxyl group with a bromine atom.
Major Products:
Oxidation: Formation of 1-Nonen-3-one or 1-Nonanal.
Reduction: Formation of (3R)-Nonan-3-ol.
Substitution: Formation of 1-Bromo-3-nonene.
Scientific Research Applications
Chemistry: (3R)-1-Nonen-3-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions involving chiral alcohols. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are studied for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Mechanism of Action
The mechanism of action of (3R)-1-Nonen-3-ol involves its interaction with specific molecular targets. In enzymatic reactions, the hydroxyl group and the double bond play crucial roles in binding to the active site of enzymes. The stereochemistry of the compound ensures selective interactions with chiral receptors, leading to specific biological effects.
Comparison with Similar Compounds
(3S)-1-Nonen-3-ol: The enantiomer of (3R)-1-Nonen-3-ol with opposite stereochemistry.
1-Nonen-3-one: The oxidized form of this compound.
(3R)-Nonan-3-ol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it a valuable compound in asymmetric synthesis. The presence of both a hydroxyl group and a double bond allows for diverse chemical transformations, enhancing its versatility in various applications.
Properties
CAS No. |
79646-41-6 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3R)-non-1-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m0/s1 |
InChI Key |
DWUPJMHAPOQKGJ-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCC[C@H](C=C)O |
Canonical SMILES |
CCCCCCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)




